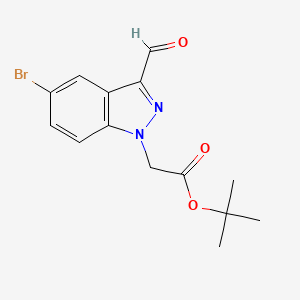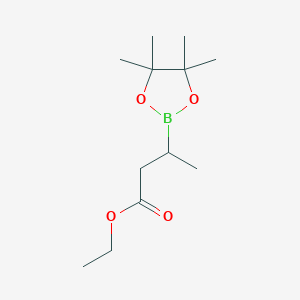
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C12H23BO4. It is a boronic ester, which is a class of compounds that contain a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through the copper-catalyzed addition of diboron reagents to α,β-acetylenic esters. The general procedure involves the use of CuCl, NaOt-Bu, and a Xantphos ligand in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of bis(pinacolato)diboron and the α,β-acetylenic ester compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes and reagents as described in laboratory settings. The scalability of these reactions allows for the efficient production of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in the addition of diboron reagents to α,β-acetylenic esters.
THF (Tetrahydrofuran): Common solvent used in these reactions.
Bis(pinacolato)diboron: A diboron reagent used in the synthesis of the compound.
Major Products Formed
Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Applications De Recherche Scientifique
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a tool for studying biochemical pathways.
Mécanisme D'action
The mechanism of action of Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be compared with other similar boronic esters, such as:
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Contains a propenoate group and is used in similar types of reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
Propriétés
Formule moléculaire |
C12H23BO4 |
|---|---|
Poids moléculaire |
242.12 g/mol |
Nom IUPAC |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C12H23BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h9H,7-8H2,1-6H3 |
Clé InChI |
HQTZZWRHPXHELJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(C)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


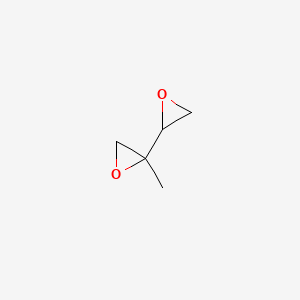
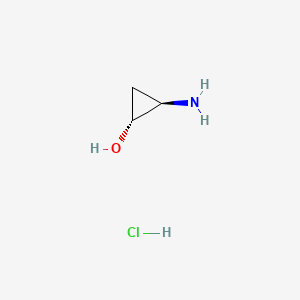


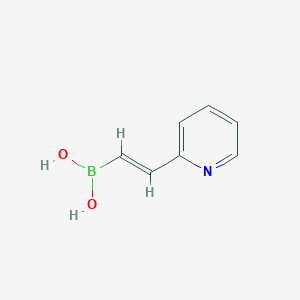
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}cyclohexan-1-amine dihydrochloride](/img/structure/B13455894.png)

![2-(Chloromethyl)-3-methylimidazo[4,3-b][1,3]thiazolehydrochloride](/img/structure/B13455911.png)
![3-Fluoro-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid](/img/structure/B13455917.png)
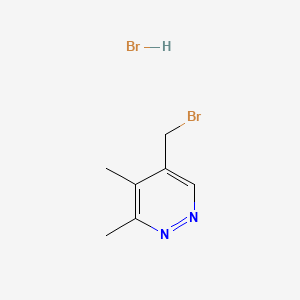
![Tert-butyl 3-chloro-5,8-dihydropyrido[3,4-C]pyridazine-7(6H)-carboxylate](/img/structure/B13455938.png)

